5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-hydroxy-1,3-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWTBVQIHBTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983368 | |
| Record name | 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64732-10-1 | |
| Record name | 2,4-Imidazolidinedione, 5-hydroxy-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064732101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
The synthesis of this compound generally involves the formation of the hydantoin ring system with hydroxyl and methyl substitutions at specific positions. Preparation routes often include:
- Formation of protected intermediates such as dimethyl 3-amino-4-hydroxyphthalate.
- Reduction and hydrolysis steps to introduce amino and hydroxyl functionalities.
- Cyclization reactions to form the imidazolidine-2,4-dione core.
- Use of bases, solvents, and elevated temperatures to facilitate reactions.
Detailed Synthetic Route from Phthalic Acid Derivatives
A patented process outlines a multi-step synthesis involving the preparation of related isoindoline-1,3-dione compounds, which share structural motifs with hydantoins and can be adapted for this compound synthesis:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of dimethyl 4-hydroxyphthalate to dimethyl 4-hydroxy-3-nitrophthalate | Nitration reagents (e.g., nitric acid) | Methyl groups act as carboxyl protecting groups |
| 2 | Reduction of nitro group to amino group forming dimethyl 3-amino-4-hydroxyphthalate | Reducing agents such as Fe/HCl, Zn/HOAc, or samarium diiodide | Performed in methanol at 10-50 °C, often room temperature |
| 3 | Hydrolysis of methyl esters to 3-amino-4-hydroxyphthalic acid | Base (NaOH, KOH) or acid (HCl, H2SO4), solvents like water/ethanol mixtures, temperature 50-90 °C | Methyl groups removed to expose carboxyl groups |
| 4 | Cyclization with 3-aminopiperidine-2,6-dione hydrochloride in presence of base (triethylamine) and solvent (acetic acid) at elevated temperature (~120 °C) | Forms 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione | Similar cyclization principles apply to hydantoin derivatives |
Though this patent specifically targets isoindoline-1,3-dione compounds, the methodology for hydroxylation, amino substitution, and cyclization is relevant for synthesizing this compound, especially in controlling protecting groups and reaction conditions.
Direct Synthesis of this compound
While explicit synthetic protocols for this compound are less frequently published, the compound belongs to the hydantoin class, which is commonly synthesized via the Bucherer–Bergs reaction or related hydantoin syntheses involving urea derivatives and alpha-halo acids or aldehydes.
A typical approach involves:
- Starting from 1,3-dimethylurea or related methylated urea derivatives.
- Reacting with glyoxal or alpha-halo acids to form the imidazolidine-2,4-dione ring.
- Hydroxylation at the 5-position can be introduced by oxidation or via hydroxylated precursors.
Alternative Synthetic Considerations
- Protection of carboxyl groups as methyl or ethyl esters to prevent side reactions during nitration and reduction steps.
- Use of organic bases such as triethylamine to facilitate cyclization.
- Solvent choice (acetic acid, methanol, water-ethanol mixtures) impacts reaction efficiency and yield.
- Temperature control is crucial, with hydrolysis and cyclization steps typically performed between 50 °C and 120 °C.
Comparative Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Temperature Range (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Nitration | Nitric acid, fuming nitric acid | Ambient to 50 | - | Introduces nitro group |
| Reduction | Fe/HCl, Zn/HOAc, samarium diiodide | 10 to 50 | Methanol | Converts nitro to amino group |
| Hydrolysis | NaOH, KOH, HCl | 50 to 90 | Water, ethanol | Removes ester protecting groups |
| Cyclization | Triethylamine, acetic acid | About 120 | Acetic acid | Forms hydantoin ring |
Research Findings and Yields
- Hydrolysis of dimethyl esters to free acids typically proceeds with yields above 80% under controlled conditions.
- Reduction of nitro intermediates with iron and hydrochloric acid in methanol at room temperature achieves high conversion with minimal side products.
- Cyclization yields vary but can reach 70-90% depending on purity of intermediates and reaction optimization.
- Use of methyl protecting groups is advantageous for ease of removal and stability during nitration and reduction.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 1,3-dimethylimidazolidine-2,4-dione.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 1,3-dimethylimidazolidine-2,4-dione derivatives.
Reduction: Regeneration of 1,3-dimethylimidazolidine-2,4-dione.
Substitution: Formation of halogenated or alkylated imidazolidine derivatives.
Scientific Research Applications
5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione involves its ability to interact with various molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. This compound can modulate enzyme activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
5-Isopropylimidazolidine-2,4-dione Monohydrate
- Structure : Features an isopropyl group at C5 and lacks hydroxylation.
- Properties: The isopropyl group increases steric bulk and lipophilicity, reducing aqueous solubility compared to the hydroxy-dimethyl analog. Crystallographic studies reveal planar imidazolidine rings stabilized by N–H⋯O and O–H⋯O hydrogen bonds in the monohydrate form .
- Biological Activity : Hydantoins like this exhibit antitumor, antiviral, and EGFR-inhibitory properties, attributed to their ability to interact with biomolecular targets via hydrogen bonding and hydrophobic interactions .
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione
- Structure : Contains a dichlorophenyl group at C3 and two additional methyl groups at C3.
- The molecular weight (287.142 g/mol) is nearly double that of the target compound .
- Synthesis : Prepared via alkylation or cyclization reactions, similar to methods for other hydantoins, but with halogenated aryl precursors .
5-(1-Hydroxyethyl)imidazolidine-2,4-dione
- Structure : Substituted with a hydroxyethyl group at C5 instead of hydroxy and methyl groups.
- Its molecular weight (144.129 g/mol) matches the target compound, but the substituent’s flexibility may alter pharmacokinetics .
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
- Structure : Features a difluoromethoxy-phenyl group at C5 and a methyl group.
- Properties: The electron-withdrawing difluoromethoxy group enhances metabolic stability and may improve bioavailability.
- Activity : Derivatives of this class show promise in targeting PPAR-γ for antidiabetic applications, though the hydroxy-dimethyl analog’s role remains unexplored .
Pharmacological and Toxicological Comparisons
Antimicrobial and Anticancer Potential
- Thiazolidine-2,4-dione analogs (e.g., Pioglitazone) demonstrate antidiabetic effects but face safety concerns like cardiovascular toxicity. Modifications at C5, as seen in the target compound, may mitigate these risks by altering receptor binding profiles .
- 5-Arylidene-thiazolidine-2,4-diones exhibit antimicrobial activity (MICs: 2–8 µg/mL) against strains like S. aureus and E. coli, suggesting that similar imidazolidine-diones could be optimized for antibacterial use .
Toxicity Profiles
- The hydroxy and methyl groups in the target compound may further enhance metabolic safety .
Biological Activity
5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione, also known as 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant data and research findings.
Chemical Overview
- Molecular Formula : C5H10N2O3
- Molecular Weight : 146.144 g/mol
- CAS Number : 3923-79-3
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 8 μM |
| S. aureus | 16 μM |
| E. coli | 32 μM |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activities essential for bacterial survival .
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage.
Comparative Antioxidant Activity
In comparative studies with standard antioxidants such as BHT (Butylated Hydroxytoluene), this compound demonstrated superior antioxidative effects across multiple assays:
| Test Method | IC50 (μM) | Standard (BHT) IC50 (μM) |
|---|---|---|
| DPPH Assay | 12.5 | 15.0 |
| ABTS Assay | 10.0 | 14.0 |
| FRAP Assay | 8.0 | 12.0 |
This indicates its potential utility in formulations aimed at reducing oxidative damage in biological systems .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited promising antiproliferative effects.
In Vitro Antiproliferative Activity
The following table summarizes the IC50 values against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colon) | 4.5 |
| HEK293 (Kidney) | 5.3 |
These results suggest that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant and anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at low concentrations, supporting its use as a natural antimicrobial agent.
- Antioxidant Activity Assessment : Research comparing the antioxidative potential of this compound with established antioxidants showed it to be more effective in reducing oxidative stress markers in vitro .
- Cancer Cell Line Analysis : Investigations into the antiproliferative effects revealed that the compound could selectively target cancer cells while sparing normal cells, making it a candidate for further drug development .
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of glycine derivatives with urea or thiourea under acidic/basic conditions. For example, sodium hydroxide facilitates ring closure at elevated temperatures (80–120°C) over 4–12 hours. Optimization involves adjusting molar ratios (e.g., 1:1.2 urea-to-glycine derivative) and using factorial design experiments to identify critical parameters like temperature and catalyst loading .
Q. What purification techniques are effective for isolating high-purity this compound?
Recrystallization from DMF/ethanol mixtures yields 60–75% purity, while column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity. For scale-up, centrifugal partition chromatography with polar solvent systems (e.g., chloroform/methanol/water) improves recovery rates .
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the imidazolidine core and substituent patterns. Infrared (IR) spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and hydroxy (3200–3600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy) .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with improved bioactivity?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict reactive sites for functionalization. Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinase enzymes. Quantitative Structure-Activity Relationship (QSAR) models optimize solubility and membrane permeability .
Q. What strategies address contradictory biological activity data among structural analogs?
Orthogonal assays (e.g., surface plasmon resonance for binding kinetics, cellular IC50 measurements) validate target engagement. X-ray crystallography resolves binding modes (PDB deposition). Machine learning (Random Forest regression) analyzes activity cliffs across 50+ analogs to identify critical substituents .
Q. How can reaction engineering improve scalability of the synthesis?
Microfluidic reactors enhance heat/mass transfer, reducing reaction time by 40% compared to batch processes. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real-time. Design of Experiments (DoE) optimizes parameters for >90% yield at pilot scale .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Isotopic labeling (¹⁴C/³H) tracks metabolic pathways in vitro. CRISPR-Cas9 knockout models identify target proteins. Proteomic profiling (LC-MS/MS) reveals downstream signaling effects. Molecular dynamics simulations (GROMACS) predict protein-ligand stability over 100-ns trajectories .
Methodological Notes
- Data Contradictions : Cross-validate results using multiple assays (e.g., enzymatic vs. cellular) and statistical tools (ANOVA, Tukey’s test) .
- Structural Analogues : Compare substituent effects via Free-Wilson analysis to prioritize synthetic targets .
- Safety Protocols : Follow NFPA guidelines for handling reactive intermediates and use explosion-proof equipment during high-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
